2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-3-13(6-10-12-11-7-14-10)5-8-2-4-15-9(1)8/h2,4,7H,1,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHWRUDDUCBYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=NN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-dihydrothieno[3,2-c]pyridine with a suitable hydrazide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent research has highlighted the anticancer properties of oxadiazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : Studies indicate that oxadiazoles can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, certain derivatives have shown the ability to inhibit the Epidermal Growth Factor Receptor (EGFR) and Src kinases, which are crucial in cancer progression .
-
Case Studies :
- A study reported that specific oxadiazole derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like erlotinib, indicating potent anticancer activity .
- Another investigation focused on a series of 1,3,4-oxadiazoles that demonstrated selective cytotoxicity against breast and colon cancer cell lines, with some compounds achieving IC50 values in the low micromolar range .
Other Therapeutic Applications
Beyond oncology, 2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole has potential applications in other therapeutic areas:
- Antimicrobial Activity : Some studies have suggested that oxadiazole derivatives possess antimicrobial properties. They may act against various pathogens by disrupting cellular functions or inhibiting essential enzymes .
- Neuroprotective Effects : Preliminary research indicates that compounds containing the oxadiazole moiety may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases .
Summary of Research Findings
The following table summarizes key findings from recent studies on the applications of this compound:
| Study | Cell Line/Model | IC50 Value (µM) | Activity |
|---|---|---|---|
| Arafa et al. (2023) | MCF7 (Breast Cancer) | 0.275 | Anticancer |
| Kucukoglu et al. (2020) | Various Cancer Lines | Varies | Anticancer |
| Moniot et al. (2020) | A549 (Lung Cancer) | 4.5 | Anticancer |
Mechanism of Action
The mechanism by which 2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Clopidogrel’s active metabolite inhibits ADP-induced platelet aggregation via P2Y12 receptor antagonism .
Pharmacological Gaps and Opportunities
- Antimicrobial spiro-thiazolinones (MIC: 12.5–25 μg/mL) and antiplatelet ether acids (IC₅₀: 0.018 mmol/L) set benchmarks for evaluating the oxadiazole derivative’s efficacy.
Biological Activity
The compound 2-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazole has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 218.29 g/mol. The compound features a thieno[3,2-c]pyridine moiety linked to an oxadiazole ring, which is known to enhance biological activity through various mechanisms.
Synthesis Methods
Several methods have been employed for the synthesis of oxadiazole derivatives:
- Microwave-Assisted Synthesis : This approach has been shown to enhance yields and reduce reaction times significantly.
- Conventional Heating : Traditional methods remain effective but often require longer reaction times and higher temperatures.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In a study evaluating various derivatives, compounds containing oxadiazole showed promising inhibition against several cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values ranged from 0.67 to 1.1 µM for various derivatives.
- HCT-116 (Colon Cancer) : IC50 values were similarly low, indicating strong antiproliferative effects.
- HepG2 (Liver Cancer) : Notable activity was also recorded with IC50 values around 1.4 µM.
These compounds demonstrated their efficacy through mechanisms such as thymidylate synthase inhibition and apoptosis induction .
Antimicrobial Activity
The compound was also evaluated for antimicrobial properties against common pathogens:
- Staphylococcus aureus and Escherichia coli : Some derivatives exhibited significant antibacterial activity, highlighting the potential for therapeutic applications in treating infections.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Many studies report that these compounds can trigger programmed cell death in cancer cells.
- Molecular Docking Studies : Computational studies support the binding affinity of these compounds to target proteins involved in cancer progression.
Study 1: Anticancer Evaluation
A recent study synthesized a series of oxadiazole derivatives and tested their anticancer activities using the MTT assay. Among them, one derivative exhibited an IC50 value lower than that of standard chemotherapy drugs such as doxorubicin .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of oxadiazole derivatives against various bacterial strains. The results indicated that certain compounds had a broad spectrum of activity, particularly against Gram-positive bacteria .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
